molecular formula C17H16ClNO3 B11514630 2-(2-chlorophenyl)-4,7-dimethyltetrahydro-1H-4,7-methanoisoindole-1,3,5(2H,4H)-trione

2-(2-chlorophenyl)-4,7-dimethyltetrahydro-1H-4,7-methanoisoindole-1,3,5(2H,4H)-trione

Cat. No.: B11514630
M. Wt: 317.8 g/mol
InChI Key: MDBKRUGEHSLJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)-4,7-dimethyltetrahydro-1H-4,7-methanoisoindole-1,3,5(2H,4H)-trione is a complex organic compound with a unique structure that includes a chlorophenyl group and a methanoisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-4,7-dimethyltetrahydro-1H-4,7-methanoisoindole-1,3,5(2H,4H)-trione typically involves multi-step organic reactions. One common method involves the cyclization of intermediate compounds under specific conditions. For example, the cyclization of a precursor with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-4,7-dimethyltetrahydro-1H-4,7-methanoisoindole-1,3,5(2H,4H)-trione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs with different functional groups.

Scientific Research Applications

2-(2-chlorophenyl)-4,7-dimethyltetrahydro-1H-4,7-methanoisoindole-1,3,5(2H,4H)-trione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate its interactions with biological targets.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-4,7-dimethyltetrahydro-1H-4,7-methanoisoindole-1,3,5(2H,4H)-trione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorophenyl derivatives and methanoisoindole analogs. Examples include:

Uniqueness

What sets 2-(2-chlorophenyl)-4,7-dimethyltetrahydro-1H-4,7-methanoisoindole-1,3,5(2H,4H)-trione apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. Its specific arrangement of functional groups can lead to unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H16ClNO3

Molecular Weight

317.8 g/mol

IUPAC Name

4-(2-chlorophenyl)-1,7-dimethyl-4-azatricyclo[5.2.1.02,6]decane-3,5,8-trione

InChI

InChI=1S/C17H16ClNO3/c1-16-7-11(20)17(2,8-16)13-12(16)14(21)19(15(13)22)10-6-4-3-5-9(10)18/h3-6,12-13H,7-8H2,1-2H3

InChI Key

MDBKRUGEHSLJED-UHFFFAOYSA-N

Canonical SMILES

CC12CC(=O)C(C1)(C3C2C(=O)N(C3=O)C4=CC=CC=C4Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.